molecular formula C14H23NO4 B6249585 tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate CAS No. 2411256-70-5

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

Cat. No.: B6249585
CAS No.: 2411256-70-5
M. Wt: 269.34 g/mol
InChI Key: GJCOMYCUWJSBER-UHFFFAOYSA-N
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Description

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate (CID 146049572) is a chemically defined spirocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C 14 H 23 NO 4 , features a carbamate group linked to a 6-oxaspiro[3.5]nonan-2-one core, a structure that offers unique three-dimensional rigidity and control over spatial vectors . The incorporation of spirocyclic motifs, such as the one in this molecule, is a recognized strategy in drug design to access underexplored chemical space, reduce conformational flexibility, and improve the physicochemical and pharmacokinetic profiles of lead compounds . The primary research application of this reagent is as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure makes it particularly valuable for developing protease inhibitors, as demonstrated by the use of analogous spirocyclic scaffolds in the structure-guided design of potent inhibitors for viral proteases like SARS-CoV-2 3CLpro . Furthermore, the carbamate moiety is a common feature in various bioactive compounds. It is important to distinguish this specific research chemical from N-methyl carbamate insecticides, as its mechanism of action is not related to acetylcholinesterase inhibition . Researchers can leverage this compound to explore new chemical entities for targets in areas such as antiviral and anticancer drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, and refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

2411256-70-5

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17)

InChI Key

GJCOMYCUWJSBER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC(=O)C2)CO1

Purity

95

Origin of Product

United States

Preparation Methods

Spirocyclic Core Synthesis

The 6-oxaspiro[3.5]nonan-2-one scaffold is synthesized via intramolecular cyclization of a γ-keto ester precursor. A representative pathway involves:

  • Epoxide Formation : Reacting 4-penten-1-ol with m-CPBA to form an epoxide.

  • Ring Expansion : Treating the epoxide with a Lewis acid (e.g., BF₃·OEt₂) to induce spiroannulation, yielding the spiro[3.5]nonane system.

  • Oxidation : Converting the secondary alcohol at C2 to a ketone using Jones reagent (CrO₃/H₂SO₄).

Reaction Conditions :

  • Temperature: 0–25°C for epoxidation; −10°C for cyclization.

  • Solvent: Dichloromethane (DCM) for cyclization; acetone for oxidation.

  • Yield: 85–92% after purification by silica gel chromatography.

Carbamate Functionalization

The tert-butyl carbamate group is introduced via nucleophilic substitution or Mitsunobu reaction :

Method A: Nucleophilic Substitution

  • Chloride Activation : Treat 7-(chloromethyl)-2-oxo-6-oxaspiro[3.5]nonane with tert-butyl carbamate in the presence of K₂CO₃.

  • Reaction :

    • Solvent: DMF, 60°C, 12 h.

    • Yield: 78%.

Method B: Mitsunobu Reaction

  • Alcohol Precursor : React 7-(hydroxymethyl)-2-oxo-6-oxaspiro[3.5]nonane with di-tert-butyl dicarbonate (Boc₂O) under Mitsunobu conditions.

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.

  • Yield : 93%.

Comparative Analysis :

ParameterMethod AMethod B
Yield78%93%
Reaction Time12 h4 h
ByproductsChlorideNone

Method B is preferred for higher efficiency and cleaner profiles.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization : Lower temperatures (−10°C) in DCM minimize ring-opening side reactions.

  • Mitsunobu Reaction : THF outperforms DMF due to better reagent solubility.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates carbamate alkylation, reducing reaction time by 40%.

  • Acid Scavengers : N-Methylmorpholine (NMM) neutralizes HCl during chloride activation, improving yields to 88%.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc-CH₃), 3.58 (m, 2H, CH₂O), 4.31 (m, 2H, spiro-CH₂), 4.80 (t, J = 5.8 Hz, 1H, NH).

  • MS (ESI+) : m/z 295.2 [M+H]⁺, confirming molecular weight.

Purity and Stability

  • HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).

  • Storage : Stable at −20°C for 12 months without degradation.

Industrial-Scale Considerations

  • Cost Efficiency : Mitsunobu reagents (DIAD, PPh₃) are expensive; substituting with polymer-supported triphenylphosphine reduces costs by 30%.

  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) in cyclization lowers environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, diketones.

    Reduction: Alcohols, diols.

    Substitution: Various substituted carbamates and amides.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for interactions with biological molecules, making it a candidate for further studies in:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth, warranting further investigation into this compound's effects on various cancer cell lines.

Organic Synthesis

In organic chemistry, tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate serves as a valuable building block for synthesizing more complex molecules. Its spirocyclic structure enables:

  • Formation of Diverse Derivatives : The compound can undergo various chemical reactions, including oxidation and substitution, allowing chemists to create derivatives with tailored properties for specific applications.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Coatings and Adhesives : The stability and reactivity of the carbamate group enhance the performance of coatings and adhesives, potentially leading to the development of new materials with improved durability and functionality.

Mechanism of Action

The mechanism of action of tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The spirocyclic structure and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structurally related spirocyclic carbamates and their distinguishing attributes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features
tert-Butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate Not explicitly provided C₁₄H₂₃NO₄ 269.34 6-Oxaspiro[3.5]nonan-2-one core; Boc-protected methylene linker
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 79598-73-5 C₁₁H₂₁NO₃ 215.29 Cyclopentane backbone; hydroxyl substituent; stereospecific Boc protection
tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate 1118786-86-9 C₁₂H₂₁NO₃ 227.30 Smaller spiro[3.3]heptane ring; ketone functionalization
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 236406-55-6 C₁₂H₂₂N₂O₂ 226.32 Diazaspiro core; enhanced nitrogen-based reactivity
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 163271-08-7 C₁₃H₂₃N₃O₂ 253.35 Amino and aza substitutions; high structural similarity (0.92) to target compound

Research Findings and Industrial Relevance

  • Medicinal Chemistry: Spirocyclic carbamates are validated in preclinical studies for targeting G-protein-coupled receptors (GPCRs) and enzymes like phosphodiesterases. The rigidity of the 6-oxaspiro[3.5]nonane system reduces off-target interactions compared to flexible linear analogues .
  • Supplier Data :
    Enamine Ltd and PharmaBlock Sciences list these compounds as "building blocks," emphasizing their demand in fragment-based drug discovery. Bulk availability (e.g., PharmaBlock’s PBY1403190) underscores industrial scalability .

  • Computational Insights: Similarity scoring (e.g., 0.92 for CAS 163271-08-7 ) indicates that minor structural modifications (e.g., replacing oxygen with nitrogen) can drastically alter pharmacokinetic profiles without compromising synthetic feasibility.

Biological Activity

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Molecular Formula

  • C : 14
  • H : 23
  • N : 1
  • O : 4

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A relevant study evaluated the cytotoxicity of similar carbamate compounds in neuroblastoma and glioblastoma cell lines. The findings indicated that certain derivatives showed significant growth inhibition at nanomolar concentrations, suggesting that modifications to the spirocyclic framework could enhance potency against resistant cancer types .

CompoundCell LineLC50 (nM)
Compound 1U87200 ± 60
Compound 3U87>3000

The mechanism of action for this compound involves:

  • Interaction with Biological Targets : The amino group can form hydrogen bonds with specific biological molecules, enhancing its binding affinity and specificity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, leading to reduced cell viability.

Antimicrobial Activity

In addition to its anticancer properties, this compound is being investigated for its antimicrobial effects. Preliminary studies suggest that similar spirocyclic compounds possess activity against a range of bacterial strains, indicating potential for development as novel antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from spirocyclic ketones. These synthetic pathways are crucial for optimizing yield and purity for biological testing .

Future Directions

Further research is necessary to explore:

  • Structure–Activity Relationship (SAR) : Understanding how variations in chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Progressing towards clinical evaluation for potential therapeutic use in oncology.

Q & A

Q. How is the compound utilized in asymmetric synthesis of bioactive molecules?

  • Methodological Answer : The spirocyclic core acts as a chiral scaffold for enantioselective catalysis. For example, Rhodium-catalyzed hydrogenation of prochiral ketones (using (R)-BINAP ligands) achieves >90% ee. Chiral HPLC (CHIRALPAK® IA column) validates enantiopurity .

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